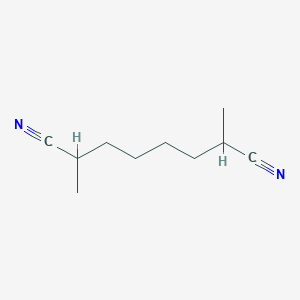

2,7-Dimethyloctanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88691-90-1 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,7-dimethyloctanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-9(7-11)5-3-4-6-10(2)8-12/h9-10H,3-6H2,1-2H3 |

InChI Key |

RKRRPWLLULFKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(C)C#N)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Organic Transformations of 2,7 Dimethyloctanedinitrile

Role of 2,7-Dimethyloctanedinitrile as a Reaction Intermediate

Hydrolysis and Alcoholysis Pathways

The nitrile groups in this compound are susceptible to hydrolysis and alcoholysis, which are fundamental reactions for converting nitriles to other functional groups.

Hydrolysis:

Under acidic or basic conditions, this compound is expected to undergo hydrolysis to initially form the corresponding amides and ultimately carboxylic acids. The reaction proceeds in a stepwise manner, with the first nitrile group hydrolyzing to an amide, followed by the hydrolysis of the second nitrile group. Further hydrolysis of the amide groups leads to the formation of the dicarboxylic acid, 2,7-dimethyloctanedioic acid, and ammonia or an ammonium salt, depending on the reaction conditions. study.comopenstax.orglibretexts.orglibretexts.org

The rate of hydrolysis of long-chain nitriles can be influenced by their solubility in the aqueous reaction medium. For nitriles with five or more carbon atoms, solubility can be limited, potentially requiring elevated temperatures or longer reaction times for complete hydrolysis. google.com The use of organic co-solvents or phase-transfer catalysts can enhance the rate of hydrolysis for such compounds.

Alcoholysis:

In the presence of an alcohol and a strong acid or base catalyst, nitriles can undergo alcoholysis to form esters. For this compound, this reaction would be expected to yield the corresponding diester. This process, also known as the Pinner reaction when conducted under acidic conditions with an alcohol, proceeds through an imidate intermediate.

| Reaction Pathway | Reagents and Conditions | Expected Major Product |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻, heat | 2,7-Dimethyloctanedioic acid |

| Partial Hydrolysis | Controlled conditions | 8-Cyano-2,7-dimethyl-octanamide |

| Alcoholysis | R'OH, H⁺ or OR'⁻ | Dialkyl 2,7-dimethyloctanedioate |

Transformations Involving the Nitrile Functionality

The electron-withdrawing nature of the nitrile group makes the carbon atom electrophilic and the nitrogen atom weakly basic, allowing for a range of nucleophilic addition and reduction reactions.

Reduction to Amines:

One of the most significant transformations of nitriles is their reduction to primary amines. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or rhodium, typically under high pressure and temperature, can effectively reduce the nitrile groups of this compound to primary amine functionalities, yielding 2,7-dimethyl-1,8-octanediamine. Alternatively, chemical reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a common and effective method for this conversion. libretexts.orglibretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org

Conversion to Amides:

Partial hydrolysis of this compound under controlled conditions can yield the corresponding diamide, 2,7-dimethyloctanediamide. libretexts.org Various reagents and conditions can be employed to favor the formation of the amide over the carboxylic acid, such as using hydrogen peroxide in a mildly basic solution. libretexts.org

| Transformation | Reagents and Conditions | Expected Major Product |

| Reduction | H₂, Raney Ni or PtO₂ | 2,7-Dimethyl-1,8-octanediamine |

| Reduction | LiAlH₄ followed by H₂O workup | 2,7-Dimethyl-1,8-octanediamine |

| Partial Hydrolysis | H₂O₂, base | 2,7-Dimethyloctanediamide |

The presence of two nitrile groups at the ends of a flexible eight-carbon chain in this compound allows for the possibility of intramolecular cyclization reactions to form macrocyclic compounds, although this is often in competition with intermolecular polymerization. The Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones after hydrolysis of the initial cyclic enamino-nitrile. For this compound, this would be expected to yield a large-ring carbocycle. The success of such intramolecular cyclizations is highly dependent on reaction conditions that favor the formation of the cyclic product, such as high dilution to minimize intermolecular reactions.

Dinitriles are versatile precursors for the synthesis of various heterocyclic compounds. research-nexus.net For instance, reaction with hydrogen sulfide can lead to the formation of dithioamides, which can then be used to construct sulfur-containing heterocycles. Similarly, reactions with diamines or other bifunctional nucleophiles could potentially lead to the formation of large heterocyclic rings containing nitrogen. The synthesis of nitrogen-containing heterocycles through the reaction of dinitriles with reagents like amidines has also been reported. nih.govacs.org The specific heterocyclic system formed would depend on the nature of the reacting partner and the reaction conditions.

| Reaction Type | Reactant | Potential Heterocyclic Product |

| Reaction with H₂S | Hydrogen Sulfide | Dithioamide precursor |

| Reaction with Diamines | e.g., Ethylenediamine | Macrocyclic diamine |

Transformations Involving the Aliphatic Backbone and Methyl Groups

While the nitrile groups are the most reactive sites in this compound, the aliphatic backbone and methyl groups can also undergo certain transformations, although these generally require more forcing conditions.

Chain Elongation:

Chain elongation of an aliphatic dinitrile like this compound is not a straightforward process. However, one could envision a multi-step sequence involving the reduction of the nitrile groups to amines, followed by protection of the amines, functionalization of the carbon backbone, and subsequent reactions to extend the chain. A more direct, though likely challenging, approach could involve the generation of a carbanion alpha to one of the nitrile groups, followed by reaction with an electrophile. However, the acidity of the protons alpha to the nitrile is not particularly high, and the presence of two such sites could lead to a mixture of products.

Chain Shortening:

Chain shortening, or degradation, of the aliphatic backbone would likely involve oxidative cleavage reactions. For example, strong oxidation could potentially break the carbon-carbon bonds of the main chain, although this would be a non-selective process and difficult to control.

Due to the lack of specific literature on these transformations for this compound, the following table presents hypothetical pathways based on general organic reactions.

| Transformation | Hypothetical Reagents | Potential Outcome |

| Chain Elongation | 1. Reduction to diamine 2. Protection 3. Functionalization and chain extension | Longer-chain diamine derivative |

| Chain Shortening | Strong oxidizing agents (e.g., KMnO₄ under harsh conditions) | Mixture of smaller carboxylic acids |

Functionalization of Alkyl Chains

The functionalization of the alkyl chain of this compound can be achieved through several methods, primarily targeting the C-H bonds. The reactivity of these bonds varies, with tertiary C-H bonds being generally more reactive than secondary and primary ones.

Free-Radical Halogenation:

One common method for functionalizing alkanes is free-radical halogenation wikipedia.orgorganicchemistrytutor.comlscollege.ac.in. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light or heat wikipedia.orglscollege.ac.inucr.edu. In the case of this compound, the tertiary hydrogens at the 2 and 7 positions are the most likely sites for initial halogen abstraction due to the lower bond dissociation energy of tertiary C-H bonds compared to primary and secondary ones libretexts.org.

The reaction with bromine is generally more selective than with chlorine wikipedia.org. Therefore, bromination of this compound would be expected to yield predominantly 2-bromo-2,7-dimethyloctanedinitrile and 7-bromo-2,7-dimethyloctanedinitrile. Subsequent reactions, such as dehydrohalogenation to form an alkene or nucleophilic substitution, could then be employed to introduce further functionality.

Catalytic Oxidation of C-H Bonds:

Another approach for alkyl chain functionalization is the catalytic oxidation of C-H bonds. This can lead to the introduction of oxygen-containing functional groups such as hydroxyl or carbonyl groups google.comresearchgate.netrug.nl. The oxidation of tertiary C-H bonds is generally more facile than that of primary or secondary C-H bonds byjus.commasterorganicchemistry.com. Various catalysts, often based on transition metals like manganese or iron, can be employed to facilitate this transformation in the presence of an oxidizing agent like hydrogen peroxide researchgate.netrug.nl.

Applying such a system to this compound would likely result in the formation of 2-hydroxy-2,7-dimethyloctanedinitrile and 7-hydroxy-2,7-dimethyloctanedinitrile. These resulting hydroxy dinitriles could then serve as precursors for a range of other derivatives.

Interactive Data Table: Regioselectivity in the Functionalization of this compound

| Reaction Type | Reagents | Major Product(s) | Minor Product(s) |

| Free-Radical Bromination | Br₂, UV light | 2-Bromo-2,7-dimethyloctanedinitrile, 7-Bromo-2,7-dimethyloctanedinitrile | Bromination at other positions |

| Catalytic Oxidation | Mn or Fe catalyst, H₂O₂ | 2-Hydroxy-2,7-dimethyloctanedinitrile, 7-Hydroxy-2,7-dimethyloctanedinitrile | Oxidation at other positions |

Reactions at Chiral Centers (if applicable to the specific isomer)

This compound possesses two chiral centers at the C2 and C7 positions. This gives rise to the possibility of three stereoisomers: (2R,7R), (2S,7S), and the meso compound (2R,7S). Reactions involving these chiral centers can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism ntu.edu.sgkhanacademy.orgualberta.ca.

When a reaction creates a new chiral center in a molecule that already has one or more chiral centers, diastereomers can be formed researchgate.netlumenlearning.comlibretexts.orgdalalinstitute.com. The relative amounts of the diastereomeric products are determined by the degree of diastereoselectivity of the reaction.

Stereospecific and Stereoselective Reactions:

Stereospecific reactions are those where different stereoisomers of the starting material react to give different stereoisomers of the product ntu.edu.sgkhanacademy.org. For example, an SN2 reaction at a chiral center proceeds with inversion of configuration.

Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others masterorganicchemistry.com.

For a specific isomer of this compound, such as the (2R,7R)-enantiomer, any reaction that involves one of the chiral centers could potentially proceed with a degree of stereoselectivity or stereospecificity. For instance, if a functional group at a chiral center is replaced via an SN2 mechanism, the stereochemistry at that center will be inverted ntu.edu.sg. If the reaction proceeds via an SN1 mechanism, a racemic mixture at that center is expected, leading to the formation of diastereomers researchgate.net.

Interactive Data Table: Potential Stereochemical Outcomes of Reactions at a Chiral Center of (2R,7R)-2,7-Dimethyloctanedinitrile

| Reaction Type at C2 | Mechanism | Product Stereochemistry at C2 |

| Nucleophilic Substitution | SN2 | (2S) |

| Nucleophilic Substitution | SN1 | Racemic (2R and 2S) |

| Radical Abstraction/Addition | Radical | Racemic (2R and 2S) |

Advanced Characterization and Analytical Methodologies for 2,7 Dimethyloctanedinitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules, providing insights into atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 2,7-Dimethyloctanedinitrile, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and for distinguishing between its potential stereoisomers (e.g., (R,R), (S,S), and meso forms) that arise from the two chiral centers at positions 2 and 7.

In ¹H NMR, the chemical shift, integration, and splitting pattern of each proton signal provide information about its electronic environment and neighboring protons. The protons on the methyl groups and those adjacent to the nitrile groups would exhibit characteristic signals. The complexity of the spectrum in the aliphatic region can help confirm the branched structure. High-resolution NMR, potentially in combination with two-dimensional techniques like COSY and HMQC, can definitively assign each proton and carbon, allowing for the differentiation of diastereomers, which would have distinct sets of chemical shifts. sciepub.comnih.gov

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. weebly.com The carbon atoms of the nitrile groups (C≡N) are particularly diagnostic, typically appearing in the 110-125 ppm range. fiveable.me The chemical shifts of the chiral carbons and the methyl groups can also be used to identify and quantify the isomeric composition of a sample. sciepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Isomer of this compound This table presents illustrative data based on typical chemical shift values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C≡N) | - | ~120 |

| C2 (CH) | ~2.5 (multiplet) | ~30 |

| C3 (CH₂) | ~1.6 (multiplet) | ~35 |

| C4 (CH₂) | ~1.4 (multiplet) | ~25 |

| C5 (CH₂) | ~1.4 (multiplet) | ~25 |

| C6 (CH₂) | ~1.6 (multiplet) | ~35 |

| C7 (CH) | ~2.5 (multiplet) | ~30 |

| C8 (C≡N) | - | ~120 |

| C2-CH₃ | ~1.3 (doublet) | ~20 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. spectroscopyonline.comnih.gov For this compound, these methods provide definitive evidence of the nitrile groups and the saturated hydrocarbon backbone.

In IR spectroscopy, the most characteristic absorption is the C≡N stretching vibration, which appears as a sharp, intense band in the 2260–2200 cm⁻¹ region. pressbooks.pubnih.govspectroscopyonline.com The absence of significant absorption in the regions for hydroxyl (O-H), carbonyl (C=O), or amine (N-H) groups confirms the compound's identity as a simple dinitrile. The spectrum will also feature C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.

Raman spectroscopy is complementary to IR and is also highly effective for detecting the nitrile group. researchgate.netspectroscopyonline.com The C≡N stretch typically gives a strong, sharp signal in the Raman spectrum, often with less interference than in IR spectroscopy. spectroscopyonline.com The symmetric vibrations of the carbon backbone are also often more prominent in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C≡N | Stretch | 2250 - 2230 | 2250 - 2230 | Strong, Sharp |

| C-H (sp³) | Stretch | 2960 - 2850 | 2960 - 2850 | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ | Bend (Asymmetric) | ~1450 | ~1450 | Medium |

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. fiveable.me When this compound is analyzed, the molecular ion peak (M+) in the mass spectrum confirms its molecular formula, C₁₀H₁₆N₂. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. libretexts.orguab.edu Common fragmentation pathways for an aliphatic dinitrile like this would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrile group.

Loss of alkyl groups: Cleavage resulting in the loss of methyl (CH₃) or larger alkyl radicals from the carbon chain.

Chain cleavage: Fragmentation of the octanedinitrile backbone.

Analyzing these fragments helps to piece together the structure and confirm the positions of the methyl substituents. nih.gov

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 164.25 g/mol )

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - C₃H₆]⁺ | Cleavage of the carbon chain |

| 69 | [C₄H₅N]⁺ | Alpha-cleavage and subsequent rearrangement |

| 54 | [C₃H₄N]⁺ | Cleavage adjacent to a nitrile group |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The types of electronic transitions that can occur depend on the structure of the molecule, particularly the presence of chromophores (light-absorbing groups). libretexts.org

Organic molecules can undergo several types of transitions, such as σ → σ, n → σ, π → π, and n → π. youtube.comyoutube.com For this compound, the relevant electrons are those in sigma (σ) bonds and the non-bonding (n) lone pair electrons on the nitrogen atoms of the nitrile groups. Since the molecule is saturated and lacks conjugated π-systems, it will not exhibit the strong π → π* transitions seen in unsaturated compounds. uzh.ch

The primary electronic transition possible would be the promotion of a non-bonding electron from the nitrogen to an anti-bonding sigma orbital (n → σ*). These transitions typically require high energy and thus occur at short wavelengths, usually below the 200 nm cutoff of standard UV-Vis spectrometers. Therefore, this compound is expected to be transparent in the standard UV-Vis range (200-800 nm).

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| n → σ* | Non-bonding (N) to Sigma anti-bonding (C-C, C-H) | < 200 nm (Far UV) | Low to Medium |

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds.

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds. acs.orggcms.cz It is ideally suited for assessing the purity of this compound. In a GC system, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. tandfonline.comjournals.co.za

A purity analysis of this compound by GC would involve injecting a diluted sample into the instrument. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound. The presence of other peaks would indicate impurities, such as residual starting materials, solvents, or byproducts from its synthesis. chromatographyonline.comresearchgate.net The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. researchgate.netnih.gov Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of any separated impurities. nih.govmdpi.com

Table 5: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides good resolution for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on boiling point differences. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for sensitive quantification; MS for identification. |

| Injection Volume | 1 µL (split injection, e.g., 50:1) | Introduces a small, representative amount of the sample. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable impurities in chemical compounds. nih.gov For this compound, HPLC is particularly suited for detecting impurities that may arise from synthesis side-reactions or degradation, such as partially hydrolyzed products (e.g., amides, carboxylic acids) or oligomeric species, which would not be amenable to gas chromatography.

A reversed-phase HPLC method is typically developed for the analysis of aliphatic nitriles. This approach utilizes a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. arabjchem.orgnih.gov The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar impurities will elute earlier, while more non-polar (hydrophobic) impurities will be retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure adequate separation of impurities with a wide range of polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, although the nitrile group itself is not a strong chromophore. Therefore, detection might rely on the presence of other chromophoric groups in the impurities or be set at a low wavelength (e.g., ~210 nm). For impurities lacking a chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be employed.

The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation of non-volatile impurities based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute compounds from the column. |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | Allows for the elution of impurities with a wide range of polarities, from highly polar to non-polar. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC, ensuring efficient separation. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detector | UV at 210 nm | General wavelength for detecting organic molecules with weak chromophores. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the HPLC system. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling and unambiguous identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC-MS is the method of choice for identifying volatile impurities such as residual solvents, starting materials, or by-products from the synthesis process. nih.gov In GC-MS, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nasa.gov This mass spectrum acts as a chemical fingerprint, allowing for structural elucidation and positive identification by comparison with spectral libraries (e.g., NIST). nasa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This technique is ideal for the analysis of non-volatile, thermally labile, or high molecular weight impurities that are not suitable for GC-MS. An LC-MS method for this compound would allow for the confident identification of the non-volatile impurities separated by the HPLC method described previously. uiowa.edu The mass spectrometer provides molecular weight information and fragmentation patterns for each eluting peak, enabling the structural characterization of unknown impurities and degradation products. arabjchem.org This is particularly valuable when reference standards for potential impurities are not available.

Illustrative GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A versatile, non-polar column suitable for separating a wide range of volatile organic compounds. nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas to transport the sample through the column. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp to separate compounds based on their boiling points. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Scan Range | 35 - 400 m/z | Covers the expected mass range for potential impurities and the parent compound. |

Diffraction and Microscopy Methods for Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for its absolute structure determination, confirming the connectivity of the atoms and the conformation of the molecule in the solid state.

The technique works by passing a focused beam of X-rays through a single crystal. The regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. nih.gov The positions and intensities of these diffracted spots are recorded by a detector. By analyzing this diffraction pattern, crystallographers can construct a three-dimensional electron density map of the unit cell, from which the positions of all atoms can be determined. This provides unequivocal proof of the chemical structure.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline properties of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of tiny, randomly oriented crystallites. nih.gov For this compound, PXRD is essential for characterizing the solid form of the bulk material.

Key applications of PXRD include:

Phase Identification: The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. nih.gov This pattern can be compared to databases to identify the crystalline form of this compound or to detect the presence of crystalline impurities.

Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs, which can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphs.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) material.

The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are related to the dimensions of the crystal's unit cell, while the intensities are related to the arrangement of atoms within the unit cell. nih.gov

Illustrative PXRD Data for a Hypothetical Crystalline Form

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 18.3 | 4.84 | 100 |

| 21.1 | 4.21 | 70 |

| 23.5 | 3.78 | 55 |

Electron Microscopy (SEM, TEM) for Morphology and Microstructure

Electron microscopy techniques are used to visualize the surface and internal structure of materials at a much higher resolution than is possible with light microscopy.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of the sample, and detectors collect the secondary electrons that are emitted. This produces a high-resolution, three-dimensional-appearing image of the surface. For solid this compound, SEM would be used to analyze its particle shape, size distribution, and surface texture. This morphological information is critical as it can influence bulk properties such as flowability, packing density, and dissolution rate.

Transmission Electron Microscopy (TEM) is used to investigate the internal microstructure of a material. researchgate.net In TEM, a broad beam of electrons is passed through an ultra-thin slice of the sample. The electrons that are transmitted are focused to form an image. TEM offers extremely high magnification and resolution, allowing for the visualization of features at the nanoscale. While less common for the routine analysis of simple organic molecules, TEM could be employed to study the internal crystal structure, identify defects or dislocations within crystals, or characterize the morphology of nano-particulate forms of this compound.

Advanced Analytical Method Validation for this compound

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. gavinpublishers.com For this compound, any quantitative method for assay or impurity determination (such as the HPLC method described in 4.2.2) must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). This ensures the reliability, accuracy, and precision of the analytical data.

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). nih.gov This provides an indication of its reliability during normal usage.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Helium |

Precision, Accuracy, and Robustness Studies

The validation of any quantitative analytical method for this compound would necessitate rigorous evaluation of its precision, accuracy, and robustness. These parameters are fundamental to ensuring the reliability and consistency of analytical results.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed in terms of standard deviation or relative standard deviation (RSD) of a series of measurements. For this compound, precision would be assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and expressing the result as a percentage recovery.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a chromatographic method for this compound, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

A hypothetical data table illustrating the results of such a study is presented below.

| Parameter | Condition | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) | Recovery (%) |

| Repeatability | Analyst 1, Day 1, Instrument A | 10.05 | 0.12 | 1.2 | N/A |

| Intermediate Precision | Analyst 2, Day 2, Instrument B | 10.10 | 0.25 | 2.5 | N/A |

| Accuracy | Spiked Sample (10 µg/mL) | 9.85 | 0.15 | 1.5 | 98.5 |

| Robustness | Mobile Phase Variation | 10.02 | 0.30 | 3.0 | N/A |

| Robustness | Temperature Variation | 9.98 | 0.28 | 2.8 | N/A |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Limit of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The Limit of Detection (LOD) is the lowest amount of this compound in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. researchgate.net

The Limit of Quantification (LOQ) is the lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy. A common approach is to establish the LOQ at a signal-to-noise ratio of 10:1. researchgate.net Alternatively, it can be determined from the standard deviation of the response and the slope of the calibration curve.

Below is an example of how LOD and LOQ data for this compound might be presented.

| Parameter | Method | Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Inter-laboratory Comparability Studies

To ensure that an analytical method for this compound can be successfully transferred and used in different laboratories, inter-laboratory comparability studies (also known as proficiency testing or round-robin tests) are essential. nih.gov These studies involve multiple laboratories analyzing the same homogenous sample to assess the reproducibility of the method. nist.gov

The performance of each laboratory is often evaluated using statistical measures such as the z-score, which indicates how many standard deviations a result is from the consensus value. nih.gov Successful inter-laboratory studies demonstrate the ruggedness and transferability of the analytical method.

A hypothetical summary of an inter-laboratory study for the analysis of this compound is shown in the table below.

| Laboratory | Reported Concentration (µg/mL) | z-score |

| Lab A | 25.5 | 0.5 |

| Lab B | 24.8 | -0.8 |

| Lab C | 26.1 | 1.5 |

| Lab D | 25.1 | -0.3 |

| Lab E | 24.5 | -1.4 |

| Consensus Value | 25.2 | N/A |

| Standard Deviation | 0.6 | N/A |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Theoretical and Computational Investigations of 2,7 Dimethyloctanedinitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding valuable information about its structure, energy, and properties. wikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed due to its favorable balance between computational cost and accuracy. wikipedia.org In the context of 2,7-dimethyloctanedinitrile, DFT would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves calculating the total electronic energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy. The calculations would typically use a functional, such as B3LYP, and a basis set, like 6-31G* or larger, to model the electron density and atomic orbitals. nih.gov The results would provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Note: The following values are illustrative examples based on typical bond lengths and angles for similar functional groups and are what a DFT calculation would aim to determine.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (alkane chain) | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Length | C-C≡N | ~1.47 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C-C-C (backbone) | ~109.5° |

| Bond Angle | C-C≡N | ~180° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, FMO analysis would reveal:

Nucleophilic and Electrophilic Sites: The HOMO indicates regions that are most likely to donate electrons (nucleophilic), while the LUMO highlights regions most likely to accept electrons (electrophilic). youtube.com It is expected that the lone pair electrons of the nitrogen atoms in the nitrile groups would contribute significantly to the HOMO, making them potential sites for protonation or coordination to metal centers. The antibonding π* orbitals of the C≡N bonds would likely dominate the LUMO, indicating that the carbon atoms of the nitrile groups are susceptible to nucleophilic attack.

Chemical Reactivity Indices: The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more readily polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical energy values to illustrate the output of a quantum chemical calculation.)

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -8.5 eV | Represents the electron-donating ability (nucleophilicity). |

| LUMO | +1.2 eV | Represents the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the most characteristic predicted peak in the IR spectrum would be the strong stretching vibration of the nitrile (C≡N) group, typically appearing around 2240-2260 cm⁻¹. Other predictable vibrations include C-H stretching, bending, and rocking modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom in the this compound structure, aiding in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net For a saturated dinitrile like this, significant absorptions are expected only in the deep UV region.

Molecular Dynamics Simulations and Conformation Studies

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational changes. youtube.com

Conformational Analysis and Energy Landscapes

The eight-carbon backbone of this compound is flexible due to rotation around its single C-C bonds. This flexibility means the molecule can exist in many different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. sapub.org

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a "box" representing the gas phase or a solvent) and calculating the forces between all atoms using a molecular mechanics force field. mdpi.com The simulation would track the atomic positions over time, revealing how the molecule folds and flexes.

By sampling numerous conformations from the MD trajectory and calculating their potential energies, it is possible to construct a conformational energy landscape. This landscape is a plot that maps the molecule's energy as a function of its geometry (often represented by key dihedral angles). The valleys on this landscape correspond to stable or metastable conformations, while the peaks represent the energy barriers for transitioning between them. This analysis would identify the preferred shapes of this compound under given conditions.

Solvent Effects on Molecular Conformation

The molecular conformation of this compound, a flexible aliphatic dinitrile, is significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in determining the conformational preferences of the molecule. In solution, the solvent determines the molecular conformation and, therefore, the reaction viability and selectivity. frontiersin.orgwikipedia.org Solvents can affect the equilibrium constant of a reaction by differentially stabilizing the reactant or product, with the equilibrium shifting in the direction of the substance that is preferentially stabilized. wikipedia.org This stabilization can occur through various non-covalent interactions with the solvent, such as dipole-dipole interactions and van der Waals forces. wikipedia.orglibretexts.org

For this compound, the nitrile groups introduce significant polarity into the molecule. The nitrogen atom is highly electronegative, leading to a strong dipole moment where the nitrogen end of the C≡N bond is electron-rich. libretexts.org This polarity dictates how the molecule interacts with different solvents. In polar solvents, the solvent molecules can stabilize the polar nitrile groups through dipole-dipole interactions. byjus.com This can lead to more extended conformations of the carbon backbone to maximize the interaction between the polar nitrile ends and the solvent molecules. scielo.br Conversely, in nonpolar solvents, the molecule may adopt more folded or compact conformations to minimize the exposure of the polar nitrile groups to the nonpolar environment, driven by van der Waals forces. libretexts.org

The interplay between intramolecular and intermolecular forces governs the conformational landscape. While the hydrocarbon chain of this compound is nonpolar, the terminal nitrile groups can engage in hydrogen bonding with protic solvents like water, although they cannot form hydrogen bonds with themselves. libretexts.org This interaction with water can promote solubility and influence the conformational equilibrium. libretexts.org Computational studies on similar flexible molecules have shown that the polarity of the solvent is a main influencing factor on their conformations. scielo.br

A hypothetical representation of the influence of solvent polarity on the end-to-end distance of the nitrile groups in this compound is presented in the table below, based on general principles of solvent effects on flexible molecules.

| Solvent | Dielectric Constant (approx.) | Predominant Conformation |

| Hexane | 1.9 | Folded |

| Dichloromethane | 9.1 | Semi-extended |

| Acetonitrile | 37.5 | Extended |

| Water | 80.1 | Extended |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are primarily dictated by the strong dipole of the nitrile groups. libretexts.org These dipole-dipole interactions are a significant attractive force between molecules. libretexts.orgbyjus.com The electron-rich nitrogen atom of one molecule can interact with the electron-deficient carbon atom of the nitrile group on a neighboring molecule. cdnsciencepub.com Additionally, the lone pair of electrons on the nitrogen atom can act as a donor, particularly in the presence of electron acceptors. cdnsciencepub.comcdnsciencepub.com

These strong intermolecular forces result in relatively high boiling points for nitriles compared to nonpolar molecules of similar size. libretexts.org While this compound does not have hydrogen atoms directly bonded to the nitrogen and thus cannot form hydrogen bonds with itself, the potential for dipole-dipole and van der Waals interactions is significant. libretexts.orglibretexts.org

Aggregation behavior in the liquid state is a direct consequence of these intermolecular forces. The molecules will tend to align themselves to maximize the favorable dipole-dipole interactions. This can lead to local ordering and the formation of transient molecular clusters. The branched nature of the this compound backbone may introduce steric hindrance that influences the efficiency of this molecular packing compared to linear dinitriles.

The following table summarizes the types of intermolecular forces present in liquid this compound.

| Interaction Type | Description | Relative Strength |

| Dipole-Dipole | Attraction between the positive end of one nitrile group and the negative end of another. | Strong |

| London Dispersion Forces | Temporary fluctuating dipoles, present in the aliphatic backbone. | Moderate to Weak |

| Donor-Acceptor | The nitrogen lone pair can act as an electron donor to an acceptor molecule. cdnsciencepub.comcdnsciencepub.com | Variable |

Reaction Pathway Modeling and Mechanistic Predictions

Computational chemistry provides powerful tools for modeling reaction pathways and predicting the mechanisms of reactions involving this compound. Density Functional Theory (DFT) is a common method used for these types of investigations. nih.gov

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods can be employed to locate the geometry and energy of the transition state for reactions such as the hydrolysis or reduction of the nitrile groups in this compound. youtube.comlibretexts.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. nih.gov This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. nih.gov For example, in the hydrolysis of a nitrile, the IRC would illustrate the concerted movement of atoms as a water molecule attacks the nitrile carbon and a proton is transferred. nih.gov

Prediction of Kinetic Parameters and Selectivity

From the calculated energies of the reactants and the transition state, the activation energy (Ea) for a reaction can be determined. nih.gov This activation energy is a key factor in the reaction rate. Computational models have been developed to predict kinetic parameters like the rate constant (k) from these calculated activation energies. researchgate.netnih.gov For a molecule like this compound with two nitrile groups, computational modeling can predict the selectivity of a reaction for one or both of these groups. This is particularly relevant in reactions like partial hydrogenation, where the goal might be to reduce only one of the two nitrile groups. nih.govmdpi.com

The following table provides a hypothetical comparison of calculated activation energies for the stepwise hydrogenation of this compound, which would inform the selectivity of the reaction.

| Reaction Step | Reactant | Product | Calculated Activation Energy (kJ/mol) |

| 1 | This compound | 8-amino-2,7-dimethylnonanenitrile | 110 |

| 2 | 8-amino-2,7-dimethylnonanenitrile | 2,7-Dimethyl-1,8-diaminooctane | 130 |

Computational Catalysis Design and Optimization

Computational methods are increasingly used in the design and optimization of catalysts for specific chemical transformations. nih.govnih.gov For the hydrogenation of dinitriles like this compound to produce valuable amines, catalysts are essential. mdpi.comresearchgate.net Computational models can be used to study the interaction of the dinitrile with a catalyst surface, such as Nickel, and to understand the mechanism of the catalytic reaction. nih.gov This understanding can guide the development of new catalysts with improved activity and selectivity. mdpi.com

Computational Design of Novel Derivatives and Catalysts

The principles of computational chemistry can be extended to the in silico design of novel derivatives of this compound with desired properties. nih.govnih.govbiorxiv.org By systematically modifying the molecular structure in a computational model, it is possible to predict how these changes will affect properties such as reactivity, solubility, and intermolecular interactions. researchgate.net This approach can accelerate the discovery of new molecules with specific applications.

Similarly, computational tools can be used to design novel catalysts tailored for reactions involving this compound. By modeling the active site of a catalyst and the interaction with the substrate, researchers can identify modifications to the catalyst structure that could enhance its performance. nih.govmdpi.com For instance, in the hydrogenation of adiponitrile, a related dinitrile, supported nickel catalysts have been computationally and experimentally investigated to improve the yield of the desired amine products. nih.govnih.gov

Structure-Reactivity Relationship Studies

No publicly available research has been found that specifically investigates the structure-reactivity relationships of this compound using computational methods. Such studies would typically involve:

Analysis of Molecular Orbitals: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the charge distribution to identify electron-rich and electron-poor regions of the molecule, which influences intermolecular interactions and reactivity.

Calculation of Reactivity Descriptors: Quantifying global and local reactivity indices, such as hardness, softness, and Fukui functions, to predict the molecule's behavior in chemical reactions.

Without specific computational data for this compound, a detailed discussion of its structure-reactivity relationship remains speculative.

Virtual Screening for Optimal Molecular Architectures

There is no evidence of this compound or its derivatives being included in virtual screening campaigns. Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of small molecules in order to identify those that are most likely to bind to a target, such as a protein or a receptor. This process typically involves:

Ligand-Based Virtual Screening: Searching for molecules with similar properties to a known active compound.

Structure-Based Virtual Screening: Docking candidate molecules into the three-dimensional structure of a target to predict binding affinity.

As no specific biological targets or material applications for this compound have been identified in the literature, virtual screening studies have not been performed.

Development of Predictive Models for Synthetic Outcomes

The development of predictive models for the synthesis of this compound has not been a subject of published research. Such models, often employing machine learning and artificial intelligence, leverage large datasets of chemical reactions to predict the outcome of a new reaction, including yield, side products, and optimal reaction conditions. The creation of these models relies on:

Curated Datasets: Large and consistent datasets of reactions involving similar substrates and reagents.

Feature Engineering: Representing molecules and reactions in a way that a machine learning model can understand.

Model Training and Validation: Using known reaction outcomes to train a model and then testing its predictive power on new, unseen reactions.

Given the lack of published synthetic routes and reaction data specifically for this compound, the development of predictive synthetic models is not currently feasible.

Applications and Derivatives of 2,7 Dimethyloctanedinitrile in Advanced Chemistry

2,7-Dimethyloctanedinitrile as a Building Block in Organic Synthesis

The dinitrile functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a potentially important intermediate in the synthesis of more complex molecules.

Precursor for Diamines and Diacids

The two nitrile groups of this compound can be readily converted into other valuable functional groups, namely amines and carboxylic acids.

Conversion to 2,7-Dimethyloctanediamine:

The catalytic hydrogenation of the nitrile groups is a standard and efficient method for the synthesis of primary amines. This transformation would yield 2,7-dimethyloctane-1,8-diamine, a branched aliphatic diamine. The general reaction is as follows:

Reaction: Catalytic Hydrogenation

Reactant: this compound

Product: 2,7-Dimethyloctane-1,8-diamine

Typical Catalysts: Raney nickel, Palladium on carbon (Pd/C), Rhodium-based catalysts

Reaction Conditions: High pressure of hydrogen gas and elevated temperatures

The resulting diamine, with its branched structure, could be a valuable monomer in polymer synthesis, potentially imparting improved solubility and modifying the mechanical properties of the final polymer.

Conversion to 2,7-Dimethyloctanedioic Acid:

Hydrolysis of the nitrile groups provides a direct route to the corresponding dicarboxylic acid, 2,7-dimethyloctanedioic acid. This can be achieved under either acidic or basic conditions.

Reaction: Hydrolysis

Reactant: this compound

Product: 2,7-Dimethyloctanedioic acid

Conditions (Acidic): Aqueous acid (e.g., HCl, H₂SO₄), heat

Conditions (Basic): Aqueous base (e.g., NaOH, KOH), heat, followed by acidification

This branched diacid can also serve as a monomer in polymerization reactions, offering an alternative building block to its diamine counterpart.

| Transformation | Product | Key Reagents | Potential Application |

| Catalytic Hydrogenation | 2,7-Dimethyloctane-1,8-diamine | H₂, Raney Ni or Pd/C | Monomer for polyamides, polyimides |

| Hydrolysis | 2,7-Dimethyloctanedioic acid | H₂O, Acid or Base | Monomer for polyesters, polyamides |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. While specific examples involving this compound are not readily found in the literature, aliphatic dinitriles can theoretically participate in certain types of MCRs. For instance, the nitrile groups could potentially react with other functional groups in the presence of a suitable catalyst to form heterocyclic compounds or other complex structures. The development of new MCRs is an active area of research, and the unique structure of this compound could offer new possibilities for the synthesis of novel compounds.

Synthesis of Complex Organic Molecules

Beyond its use as a precursor to simple diamines and diacids, the dinitrile can be envisioned as a starting material for more intricate molecular architectures. The nitrile groups can undergo a variety of other chemical transformations, including addition reactions with organometallic reagents and participation in cyclization reactions. These pathways could lead to the synthesis of specialty chemicals, pharmaceutical intermediates, and other high-value organic molecules.

Precursor in Polymer Chemistry and Material Science

The derivatives of this compound, particularly the corresponding diamine and diacid, are of significant interest in the field of polymer science. The branched nature of these monomers is expected to influence the properties of the resulting polymers.

Monomer for Specialty Polymers (e.g., polyamides, polyimides)

Polyamides: The reaction of a diamine with a dicarboxylic acid is the fundamental basis for the synthesis of polyamides. 2,7-Dimethyloctane-1,8-diamine could be reacted with various dicarboxylic acids (such as adipic acid or terephthalic acid) to produce novel polyamides. A patent for polyamides derived from branched C8 and C10 diamines suggests that such polymers can exhibit improved characteristics, including enhanced clarity. google.com The methyl branches on the polymer backbone would likely disrupt the regular packing of the polymer chains, leading to a more amorphous structure. This could result in polymers with lower melting points, increased solubility in organic solvents, and greater transparency compared to their linear counterparts.

Potential Properties of Polyamides from 2,7-Dimethyloctane-1,8-diamine:

| Property | Expected Influence of Branched Structure |

| Crystallinity | Lower |

| Melting Point | Lower |

| Solubility | Higher |

| Transparency | Higher |

| Mechanical Strength | Potentially modified |

Polyimides: Polyimides are a class of high-performance polymers known for their excellent thermal stability. They are typically synthesized from the reaction of a diamine and a dianhydride. The use of 2,7-dimethyloctane-1,8-diamine in polyimide synthesis would introduce flexibility and disrupt chain packing due to the aliphatic, branched structure. This could lead to polyimides with improved processability and solubility, albeit potentially with some trade-off in thermal stability compared to fully aromatic polyimides.

Cross-linking Agent in Polymer Networks

The diamine derivative, 2,7-dimethyloctane-1,8-diamine, could also function as a cross-linking agent in various polymer systems. Cross-linking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network. This process is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. Aliphatic diamines are known to be effective cross-linking agents for epoxy resins, for example. The flexible, eight-carbon chain of 2,7-dimethyloctane-1,8-diamine would introduce a specific distance and degree of flexibility between the cross-linked chains, allowing for the fine-tuning of the final material's properties.

Intermediate for Functional Materials Development

There is currently no specific information available in scientific literature detailing the use of this compound as an intermediate for the development of functional materials. In principle, dinitriles can serve as precursors to various functional polymers and materials. For instance, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be used as monomers in polymerization reactions to form polyamides or polyamines. The branched C10 backbone of this compound could potentially impart flexibility and specific solubility characteristics to such polymers. However, without dedicated research, its role remains theoretical.

Role in Supramolecular Chemistry and Self-Assembly

Detailed studies on the role of this compound in supramolecular chemistry and self-assembly are not present in the available literature. Supramolecular chemistry relies on non-covalent interactions to form larger, organized structures. sigmaaldrich.com The self-assembly process is fundamental to the creation of these complex architectures. sigmaaldrich.com

Design of Non-Covalent Interactions for Supramolecular Architectures

The design of supramolecular architectures is predicated on the control of non-covalent interactions. nih.gov While there are no specific examples involving this compound, one could envision its derivatives participating in such interactions. For example, if the nitrile groups were converted to amide or carboxylic acid functionalities, these could engage in hydrogen bonding to direct the self-assembly of molecules into larger structures. The aliphatic backbone of the molecule would likely engage in weaker van der Waals interactions.

Host-Guest Chemistry Applications

There is no documented use of this compound in host-guest chemistry. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. researchgate.netmdpi.com For this compound or its derivatives to be involved, they would likely need to be part of a larger macrocyclic structure to act as a host, or possess suitable size and functionality to act as a guest. Currently, no such host-guest systems based on this compound have been reported.

Specialty Chemical Applications Deriving from this compound

Precursors for Fragrance and Flavor Compounds (excluding sensory evaluations)

There is no direct evidence in the literature of this compound being used as a precursor for fragrance and flavor compounds. The synthesis of such compounds often involves molecules with specific functional groups like alcohols, aldehydes, esters, and ketones, which contribute to their olfactory properties. nih.gov While it is chemically feasible to convert the nitrile groups of this compound into these functionalities, specific synthetic routes and the properties of the resulting compounds have not been reported.

Components in Advanced Formulations (excluding human-related applications)

No research findings or product data sheets indicate that this compound is utilized as a component in advanced formulations outside of human-related applications. Its potential use in areas such as specialized polymers, lubricants, solvents, or other performance-enhancing chemical mixtures is not documented.

Process Engineering and Optimization in 2,7 Dimethyloctanedinitrile Manufacturing

Reaction Engineering for Enhanced Efficiency

Effective reaction engineering is fundamental to the successful and economical production of 2,7-dimethyloctanedinitrile. This involves the meticulous design of reactors and the precise control of process parameters to maximize the formation of the desired product while minimizing side reactions and energy consumption.

The choice of reactor is critical in multiphase catalytic reactions such as hydrocyanation, which typically involves a liquid organic phase, a gaseous reactant (hydrogen cyanide), and often a solid or homogeneously dissolved catalyst. manchester.ac.uk Continuous Stirred Tank Reactors (CSTRs) are frequently employed for such liquid-phase reactions. weebly.com

For the synthesis of this compound, a cascade of CSTRs (multiple CSTRs in series) can be particularly advantageous. mit.edu This configuration approaches the performance of a plug flow reactor (PFR), which is ideal for reactions where high conversion is desired, while still allowing for effective mixing and heat transfer. weebly.commit.edu The design of a CSTR for this process would focus on maximizing the interfacial area between the gas and liquid phases to enhance the reaction rate.

| Reactor Type | Key Design Features for this compound Synthesis | Rationale for Selection |

| Continuous Stirred Tank Reactor (CSTR) | - High-efficiency agitation system (e.g., Rushton turbines).- Spargers for fine dispersion of hydrogen cyanide.- Internal cooling coils or external jacket for temperature control. | Excellent for heat and mass transfer in multiphase systems; allows for precise control of reaction conditions. manchester.ac.ukweebly.com |

| CSTR Cascade | - Multiple CSTRs connected in series.- Optimized residence time in each reactor. | Approximates plug flow behavior, leading to higher conversion and potentially better selectivity than a single CSTR. mit.edu |

| Plug Flow Reactor (PFR) / Tubular Reactor | - High length-to-diameter ratio.- Static mixers to enhance radial mixing. | Simple design with no moving parts; suitable for reactions with well-understood kinetics and minimal heat effects. weebly.com |

This table presents a conceptual overview of reactor choices for the synthesis of this compound, based on general principles of chemical reactor design.

Effective mixing is paramount to increase the gas-liquid interfacial area and enhance the mass transfer coefficient. The use of high-shear impellers and optimized sparger design in a CSTR can generate fine bubbles, maximizing the contact area between hydrogen cyanide and the liquid reactants. manchester.ac.uk The efficiency of mixing also ensures a uniform concentration of reactants and catalyst throughout the reactor, preventing localized "hot spots" and side reactions. In some enzymatic hydrocyanation processes, mass transfer limitations have been intentionally used to control the concentration of reactants in the aqueous phase, thereby minimizing non-enzymatic side reactions. researchgate.netresearchgate.net

The hydrocyanation reaction is typically exothermic, and precise temperature control is essential to ensure both safety and product selectivity. mdpi.com Runaway reactions can occur if the heat generated is not effectively removed, leading to a rapid increase in temperature and pressure. researchgate.net Therefore, robust cooling systems, such as internal cooling coils or reactor jackets, are integral to the reactor design. The use of microencapsulated phase change materials (microPCMs) is an emerging technology for passive temperature control in exothermic reactions, absorbing latent heat to buffer temperature spikes. mdpi.comresearchgate.net

Operating the reactor under elevated pressure can increase the solubility of hydrogen cyanide in the liquid phase, thereby enhancing the reaction rate. nih.gov However, this also increases the safety risks associated with handling highly toxic and flammable hydrogen cyanide. wiley.com Consequently, a careful optimization of pressure is required to balance reaction kinetics with operational safety. High-pressure, high-temperature conditions are known to be beneficial for various nitride syntheses. nih.gov The control of temperature is also a key factor in directing the reaction towards the desired products, as demonstrated in the temperature-controlled condensation of nitriles to form different products from the same starting materials. nih.govrsc.org

| Parameter | Typical Range (Illustrative) | Control Strategy | Impact on Process |

| Temperature | 50 - 150 °C | - Reactor cooling jacket.- Internal cooling coils.- Feed preheating/cooling. | Affects reaction rate, selectivity, and catalyst stability. Prevents thermal runaway. mdpi.com |

| Pressure | 1 - 10 atm | - Back-pressure regulator.- Inert gas blanketing. | Increases reactant concentration in the liquid phase, enhancing the reaction rate. nih.gov |

This interactive data table provides an illustrative overview of temperature and pressure control strategies in the manufacturing of this compound, based on general principles for nitrile synthesis.

Process Intensification Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the manufacturing of this compound, continuous flow processes and microreactor technology offer significant advantages over traditional batch production.

Continuous flow chemistry offers numerous benefits, including enhanced safety, better process control, and higher product quality and yield. mt.commt.com By conducting the reaction in a continuous stream rather than in a large vessel, the volume of hazardous materials at any given time is significantly reduced. vapourtec.com This is particularly important when working with toxic reagents like hydrogen cyanide.

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling the safe management of highly exothermic reactions. vapourtec.com Pressurizing a flow system is also inherently safer than pressurizing a large batch reactor. vapourtec.com This allows for reactions to be run at higher temperatures, which can dramatically increase reaction rates. vapourtec.com The precise control over residence time, temperature, and mixing in a continuous flow setup leads to improved reproducibility and can minimize the formation of byproducts, resulting in a higher yield of this compound. mt.com

Microreactors represent a further step in process intensification, offering even greater control over reaction conditions due to their extremely high surface-area-to-volume ratios. rroij.com This leads to exceptionally efficient heat and mass transfer, which can significantly improve reaction selectivity. researchgate.net For a reaction like the hydrocyanation to produce this compound, where multiple isomers could potentially form, enhanced selectivity is highly desirable. uu.nl

The small channel dimensions in microreactors ensure rapid mixing of reactants, which can be crucial for fast reactions where selectivity is dependent on the initial concentration profiles. The ability to precisely control temperature prevents the formation of thermal degradation products. While the throughput of a single microreactor is low, they can be "numbered-up" by operating multiple reactors in parallel to achieve industrial-scale production. researchgate.net The integration of microreactors with micro-separators can further streamline the process by enabling continuous product extraction and purification. aiche.org

Integration of Reaction and Separation Steps

The efficient manufacturing of this compound on an industrial scale necessitates a well-designed integration of reaction and separation processes. A key objective in process engineering is to streamline these steps to enhance yield, improve purity, and reduce operational costs. In a typical synthesis route, such as the hydrocyanation of a corresponding diolefin or the amination of a dicarboxylic acid, the reactor effluent is a mixture containing the desired dinitrile product, unreacted starting materials, catalysts, solvents, and by-products.

A common strategy involves a multi-stage separation sequence following the reaction. Initially, the catalyst is often recovered for reuse, which is crucial for economic viability, especially when precious metal catalysts are employed. This can be achieved through techniques like liquid-liquid extraction or precipitation followed by filtration.

Subsequently, the separation of the product from the remaining components is typically carried out via distillation. Given the relatively high boiling point of this compound, vacuum distillation is often the preferred method to prevent thermal degradation of the product. A series of distillation columns may be used to first remove lower-boiling components, such as solvents and unreacted starting materials, which can then be recycled back to the reactor. A final distillation step under high vacuum is then used to purify the this compound to the required specification.

Industrial Scale Production Challenges and Solutions

Scale-up Considerations and Process Robustness

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several significant challenges. A primary concern is the management of heat generated during the synthesis, as many nitrile formation reactions are exothermic. In a large-scale reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, which can lead to difficulties in heat removal and potential thermal runaways. To address this, industrial reactors are equipped with sophisticated cooling systems, such as cooling jackets and internal cooling coils. Continuous flow reactors are also increasingly being used for better heat management compared to traditional batch reactors.

Maintaining consistent mixing is another critical factor for process robustness. Inadequate mixing can lead to localized "hot spots" and variations in reactant concentrations, which can negatively impact reaction yield and selectivity. The design of the agitator and the reactor geometry are therefore crucial for ensuring homogenous reaction conditions.

The choice of construction materials for the reactor and downstream processing equipment is also a key consideration. The materials must be resistant to corrosion from the reactants, catalysts, and any acidic or basic conditions employed in the synthesis and purification steps.